(R)-2-(Boc-amino)-2-phenylpropanoic acid

Beschreibung

The study and application of amino acids extend far beyond the 20 common proteinogenic amino acids that constitute the primary building blocks of proteins in virtually all living organisms. A vast world of non-proteinogenic amino acids (NPAAs), which are not encoded in the genome, offers a rich source of chemical diversity for scientific exploration and application. chemimpex.comnih.gov Within this context, (R)-2-(Boc-amino)-2-phenylpropanoic acid emerges as a compound of interest due to its unique structural features: it is an α,α-disubstituted amino acid, it possesses a specific chirality (R-configuration), and its amino group is protected by a tert-butyloxycarbonyl (Boc) group.

| Property | Data |

| CAS Number | 365442-14-4 |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.30 g/mol |

| Synonym | Boc-D-α-methyl-phenylalanine |

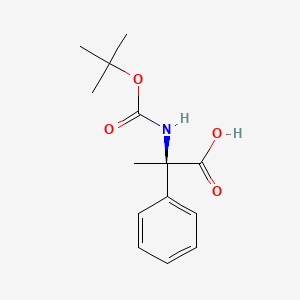

| Structure | An α-carbon bonded to a carboxyl group, a Boc-protected amino group, a methyl group, and a phenyl group. |

Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of molecules that vastly outnumber the 22 proteinogenic amino acids. chemimpex.com These compounds are found in nature as metabolic intermediates, components of bacterial cell walls, toxins, and neurotransmitters, or can be created synthetically in the laboratory. nih.gov Their significance in chemical synthesis and research is immense, as they serve as powerful tools for modifying and enhancing the properties of peptides and other bioactive molecules. consensus.apprsc.org

The incorporation of NPAAs into peptide chains is a key strategy in drug discovery for several reasons:

Enhanced Stability : Peptides composed solely of natural amino acids are often susceptible to rapid degradation by proteases in the body. Introducing NPAAs can create peptide bonds that are resistant to enzymatic cleavage, thereby increasing the therapeutic's half-life.

Conformational Constraint : NPAAs, particularly α,α-disubstituted variants, restrict the rotational freedom of the peptide backbone. This helps to lock the peptide into a specific, biologically active conformation, which can lead to higher binding affinity and selectivity for its target. ptfarm.pl

Structural Diversity : The unique side chains and stereochemistry of NPAAs allow for the creation of novel molecular scaffolds, enabling the exploration of new chemical space and the development of compounds with unique biological activities. chemimpex.com

Modern synthetic methods, including chemo-enzymatic approaches and direct C-H functionalization, have made a wide array of NPAAs accessible for research and development, solidifying their role as essential building blocks in medicinal chemistry and materials science. consensus.appchemimpex.com

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and chemistry. mdpi.com The two mirror-image forms, known as enantiomers (designated as R or S), can have identical physical properties in an achiral environment but often exhibit profoundly different biological activities. mdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can selectively interact with only one enantiomer of a chiral drug or molecule. acs.org

The significance of chirality is particularly pronounced in α-amino acid derivatives. In the case of this compound, the α-carbon is a stereocenter bonded to four different groups: a methyl group, a phenyl group, a carboxylic acid group, and a Boc-protected amino group. This makes it an α,α-disubstituted amino acid. The key implications of this structure are:

Fixed Stereochemistry : The defined 'R' configuration at the α-carbon is crucial. When used in a synthesis, it transfers this specific three-dimensional arrangement to the target molecule, which is essential for its final biological function.

Restricted Conformation : The presence of two substituents on the α-carbon (a methyl and a phenyl group) in place of the usual hydrogen atom severely limits the conformational freedom around this part of a molecule. ptfarm.pl When incorporated into a peptide, this class of amino acid acts as a "hinge" or "clamp," forcing the peptide chain into a more rigid structure, often a specific helical or extended conformation. ptfarm.plresearchgate.net

Therefore, the specific chirality of an α-amino acid derivative is not a trivial detail but a critical design element that dictates molecular recognition, biological activity, and higher-order structure. acs.org

This compound is a valuable chiral building block specifically designed for use in organic synthesis, most notably in solid-phase peptide synthesis (SPPS). chemimpex.com Its utility stems from the combination of its key structural features.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine function of an amino acid. It is stable under a variety of reaction conditions but can be readily removed with mild acid, allowing for the sequential addition of amino acids to a growing peptide chain. nih.gov This makes the compound compatible with standard peptide synthesis protocols. ptfarm.pl

As a chiral building block, the compound serves to introduce a D-α-methyl-phenylalanine residue into a peptide sequence. The "D" designation indicates its stereochemical relationship to D-amino acids, which are the less common enantiomers in nature. The incorporation of this specific residue can impart desirable properties to a peptide therapeutic, such as:

Improved Pharmacokinetics : By introducing an unnatural D-amino acid structure, the resulting peptide can exhibit enhanced resistance to enzymatic degradation, leading to a longer duration of action in the body. chemimpex.com

Receptor Specificity : The rigid conformation imposed by the α,α-disubstitution can improve the peptide's binding affinity and selectivity for its specific biological target, potentially increasing efficacy and reducing off-target side effects. chemimpex.com

Bioactive Conformation : The compound is used to design peptides that mimic or block specific protein-protein interactions by forcing the peptide into a particular shape.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGUASPHMADVMU-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for R 2 Boc Amino 2 Phenylpropanoic Acid

Direct Asymmetric Synthesis Approaches

Direct asymmetric synthesis aims to introduce the chiral amino functionality into a prochiral precursor in a single, stereocontrolled step. These methods are often highly efficient and atom-economical.

Enantioselective α-Amination Strategies

Enantioselective α-amination involves the direct introduction of a nitrogen-containing group to the α-carbon of a carboxylic acid derivative. This can be achieved through various catalytic systems.

Table 1: Illustrative Data for Catalytic Asymmetric α-Amination of Carboxylic Acid Derivatives (Hypothetical for Target Compound)

| Catalyst System | Electrophilic N Source | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Metal Complex A | Di-tert-butyl azodicarboxylate | Toluene | 85 | 92 |

| Chiral Organocatalyst B | N-Boc-oxaziridine | Dichloromethane (B109758) | 78 | 88 |

Note: This data is illustrative and based on analogous reactions reported in the literature, as specific experimental results for the direct α-amination of 2-phenylpropanoic acid to the target compound are not widely published.

A powerful strategy for the synthesis of α-amino acids is the directed nitrene-mediated C–H insertion. researchgate.net This method involves the use of a catalyst to generate a reactive nitrene intermediate that can insert into the α-C–H bond of a suitable precursor. The directing group, often the carboxylic acid itself, plays a crucial role in positioning the catalyst and the nitrene for a site-selective and stereoselective insertion. For the synthesis of (R)-2-(Boc-amino)-2-phenylpropanoic acid, this would entail the reaction of 2-phenylpropanoic acid with a Boc-protected nitrene precursor in the presence of a chiral catalyst. Iron and rhodium complexes are commonly employed catalysts for such transformations. The stereochemical outcome is dictated by the chiral environment provided by the catalyst's ligand.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding the enantiomerically enriched product. A common strategy for the synthesis of α-amino acids involves the use of chiral oxazolidinones, popularized by Evans.

In the context of synthesizing this compound, 2-phenylpropanoic acid would first be coupled to a chiral auxiliary, such as a chiral oxazolidinone. The resulting N-acyloxazolidinone can then be subjected to diastereoselective electrophilic amination at the α-position. The stereochemical bias is induced by the chiral auxiliary, which shields one face of the enolate intermediate, directing the incoming electrophilic nitrogen source to the opposite face. Subsequent cleavage of the auxiliary would afford the desired (R)-amino acid. Another approach involves the use of chiral auxiliaries like (R)-phenylglycinol in Strecker-type syntheses. nih.gov

Table 2: Representative Chiral Auxiliaries and Their Application in α-Amino Acid Synthesis

| Chiral Auxiliary | Typical Reaction | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Electrophilic amination of N-acyl derivative | >95:5 |

| (R)-2-Phenylglycinol | Strecker synthesis | >90:10 |

| Pseudoephedrine | Alkylation of derived amide enolate | >98:2 |

Asymmetric Catalysis in Synthesis

Asymmetric catalysis provides a highly efficient route to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the preparation of α-amino acids, various organocatalytic strategies have been developed. One such approach is the phase-transfer catalyzed alkylation of a Schiff base derivative of a simpler amino acid. For instance, a glycine-derived Schiff base can be deprotonated to form a nucleophilic enolate, which can then be reacted with an electrophile in the presence of a chiral phase-transfer catalyst. While this is more commonly applied to the synthesis of α-alkyl amino acids, modifications of this strategy could potentially be adapted for the synthesis of α,α-disubstituted amino acids like the target compound.

Another relevant organocatalytic method is the asymmetric Mannich reaction, where a chiral amine catalyst activates a carbonyl compound to form a nucleophilic enamine, which then adds to an imine. While not a direct route to the target compound from 2-phenylpropanoic acid, this methodology is fundamental in the enantioselective formation of C-N bonds and highlights the potential of organocatalysis in this field.

Metal-Catalyzed Asymmetric Transformations

The construction of the chiral quaternary center of α,α-disubstituted amino acids can be efficiently achieved through various metal-catalyzed asymmetric reactions. These methods often involve the use of chiral ligands to induce enantioselectivity in the formation of the key carbon-carbon or carbon-heteroatom bonds. While specific examples for the direct synthesis of this compound are not extensively detailed in readily available literature, the principles of these transformations are broadly applicable to this class of compounds.

Key metal-catalyzed approaches include:

Asymmetric Hydrogenation: Chiral rhodium and ruthenium complexes are widely used for the asymmetric hydrogenation of unsaturated precursors, such as enamides or dehydroamino acid derivatives. This method is highly effective for establishing the stereochemistry at the α-carbon.

Asymmetric Alkylation: The enantioselective alkylation of enolates derived from glycine (B1666218) Schiff bases or other α-amino acid precursors, catalyzed by chiral phase-transfer catalysts or metal complexes, offers a direct route to α,α-disubstituted amino acids.

Asymmetric Strecker Synthesis: The addition of cyanide to an imine, catalyzed by a chiral metal complex, followed by hydrolysis, provides a powerful method for the synthesis of α-amino acids. For α,α-disubstituted analogs, a ketimine precursor is required. researchgate.net

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions of α-amino acid derivatives can also be employed to introduce the phenyl group or other substituents in a stereocontrolled manner.

The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity and yield.

| Catalyst Type | Precursor Type | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Rh/Ru Complexes | Dehydroamino acid derivatives | >95% | General Knowledge |

| Chiral Phase-Transfer Catalysts | Glycine Schiff base enolates | 80-99% | General Knowledge |

| Chiral Lewis Acids | Ketimine precursors (Strecker) | High | researchgate.net |

| Chiral Pd/Ni Complexes | α-Halo amino acid derivatives | Variable | General Knowledge |

Table 1: Overview of Metal-Catalyzed Asymmetric Transformations for α-Amino Acid Synthesis.

Resolution-Based Synthetic Strategies

Resolution of a racemic mixture of 2-(Boc-amino)-2-phenylpropanoic acid or a suitable precursor is a common and practical approach to obtain the desired (R)-enantiomer. This can be achieved through chemical, enzymatic, or chromatographic methods.

Chemical resolution involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Common resolving agents for acidic compounds like carboxylic acids include chiral amines such as brucine, strychnine, or (R)- or (S)-1-phenylethylamine. After separation, the desired enantiomer of the amino acid is recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent.

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a racemic ester of 2-(Boc-amino)-2-phenylpropanoic acid could be subjected to hydrolysis by a lipase. The enzyme would preferentially hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, allowing for the separation of the unreacted (R)-ester. This method is often characterized by high enantioselectivity and mild reaction conditions.

This strategy is conceptually similar to chemical resolution but involves the formation of diastereomers through covalent bond formation with a chiral auxiliary. The resulting diastereomers can then be separated by chromatography or crystallization. Subsequently, the chiral auxiliary is cleaved to afford the enantiomerically pure target compound. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

| Resolution Method | Principle | Key Advantages | Key Disadvantages |

| Chemical Resolution | Formation and separation of diastereomeric salts | Scalable, well-established | Requires stoichiometric resolving agent, may require optimization of crystallization conditions |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation | High selectivity, mild conditions | Maximum theoretical yield of 50% for the desired enantiomer, requires screening of enzymes |

| Diastereomer Formation | Covalent attachment of a chiral auxiliary | Can be highly efficient | Requires additional synthetic steps, potential for racemization during auxiliary removal |

Table 2: Comparison of Resolution-Based Synthetic Strategies.

Convergent and Divergent Synthetic Routes to Enantiopure Forms

While specific convergent or divergent syntheses for this compound are not prominently described, these general strategies are applicable.

A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. For the target molecule, this could involve the synthesis of a chiral precursor containing the phenylglycine core and another fragment that is then used to complete the molecule.

A divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. In the context of the target compound, a chiral precursor could be synthesized and then modified to produce not only this compound but also other structurally related α,α-disubstituted amino acids by introducing different substituents.

Advanced Synthetic Methodologies

Modern synthetic organic chemistry offers a range of advanced methodologies that can be applied to the synthesis of complex chiral molecules like this compound.

Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. For instance, chiral phosphoric acids or thiourea-based catalysts can be used to catalyze the enantioselective addition of nucleophiles to imines, providing a metal-free alternative for the synthesis of α-amino acids. researchgate.net

Biocatalysis: Beyond enzymatic resolution, whole-cell biocatalysis and the use of engineered enzymes are becoming increasingly important for the synthesis of chiral compounds. This can involve the use of microorganisms to perform specific stereoselective transformations on a substrate.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and the potential for higher yields and purities. The synthesis of this compound could potentially be adapted to a flow process, allowing for more efficient and controlled production.

These advanced methods often provide greener and more efficient alternatives to traditional synthetic approaches.

Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This convergence and operational simplicity make them highly attractive for the synthesis of intricate structures like α,α-disubstituted amino acids. Two prominent MCRs applicable to the synthesis of α-phenylglycine derivatives are the Strecker and Petasis reactions.

Asymmetric Strecker Reaction:

The Strecker synthesis is a classic method for producing α-amino acids. In its asymmetric variant, a chiral auxiliary can be employed to induce stereoselectivity. For the synthesis of compounds structurally related to this compound, a chiral amine, such as (R)-phenylglycine amide, can be used. This auxiliary reacts with a ketone (e.g., acetophenone) and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to form an α-aminonitrile with high diastereoselectivity. Subsequent hydrolysis of the nitrile and the chiral auxiliary furnishes the desired α,α-disubstituted amino acid. A key advantage of this approach is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, leading to very high diastereomeric excess. nih.govresearchgate.net

Petasis Borono-Mannich (PBM) Reaction:

The Petasis reaction is a versatile MCR that combines an amine, a carbonyl compound, and an organoboronic acid to generate α-amino acids. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a chiral amine or a chiral catalyst can be utilized to control the stereochemistry. mdpi.com For instance, a chiral amine like (S)-2-phenylglycinol can react with an α-keto acid (e.g., pyruvic acid) and phenylboronic acid to yield the corresponding α-amino acid with a high degree of stereocontrol. wikipedia.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govsci-hub.se The use of glyoxylic acid in a Petasis reaction is a direct method to form α-amino acids. organic-chemistry.org

Table 1: Comparison of Multicomponent Reactions for α,α-Disubstituted Amino Acid Synthesis

| Feature | Asymmetric Strecker Reaction | Petasis Borono-Mannich (PBM) Reaction |

|---|---|---|

| Reactants | Ketone, Chiral Amine (auxiliary), Cyanide Source | Amine, Carbonyl Compound, Organoboronic Acid |

| Key Intermediate | α-Aminonitrile | Iminium ion and boronate complex |

| Stereocontrol | Chiral auxiliary, Crystallization-induced asymmetric transformation | Chiral amine, Chiral catalyst |

| Advantages | High diastereoselectivity, potential for dynamic resolution | Mild reaction conditions, functional group tolerance, direct formation of amino acids |

| Challenges | Use of toxic cyanide, removal of chiral auxiliary | Availability of specific boronic acids |

Flow Chemistry Applications in Stereoselective Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering advantages such as enhanced safety, improved reproducibility, and facile scalability. rsc.orgflowchemistrysociety.com The application of flow chemistry to stereoselective synthesis, particularly for chiral amino acids, is a growing area of research. rsc.orgnih.gov

For the synthesis of this compound, a continuous flow process could be envisioned that incorporates a stereoselective catalytic step. For example, a packed-bed reactor containing an immobilized chiral catalyst could be used for the asymmetric transformation. This approach allows for the efficient use and recycling of the often-expensive chiral catalyst.

For instance, the stereoselective reduction of a suitable precursor in a flow reactor is a feasible strategy. A fluorinated analog of retro-thiorphan has been synthesized stereoselectively using a continuous flow process that involved a catalytic reduction of a fluorinated enamine as a key step. nih.gov This demonstrates the potential of flow chemistry for controlling stereochemistry in the synthesis of complex chiral molecules.

Table 2: Potential Flow Chemistry Parameters for Stereoselective Synthesis

| Parameter | Description | Relevance to this compound Synthesis |

|---|---|---|

| Reactor Type | Packed-bed reactor, Microreactor | A packed-bed reactor with an immobilized chiral catalyst could be used for the key stereoselective step. |

| Catalyst | Immobilized chiral catalyst (e.g., organocatalyst, transition metal complex) | A chiral catalyst would be essential to induce the desired (R)-stereochemistry. |

| Flow Rate | Controls residence time and reaction time | Optimization of flow rate would be crucial for achieving high conversion and selectivity. |

| Temperature | Affects reaction kinetics and selectivity | Precise temperature control in a flow reactor can enhance stereoselectivity. |

| In-line Analysis | Real-time monitoring of the reaction | Techniques like IR or UV-Vis spectroscopy could be used to monitor the reaction progress and optimize conditions. |

Derivatization and Chemical Transformations of R 2 Boc Amino 2 Phenylpropanoic Acid

Modification of the Carboxyl Group

The carboxylic acid functionality is a primary site for derivatization, enabling the formation of esters and amides, which are fundamental transformations in peptide synthesis and medicinal chemistry.

Esterification of (R)-2-(Boc-amino)-2-phenylpropanoic acid can be achieved through several established methods. The choice of method often depends on the desired ester and the scale of the reaction.

One common approach involves the use of an alkyl halide in the presence of a mild base. For instance, methyl or ethyl esters can be readily prepared by reacting the carboxylic acid with methyl iodide or ethyl bromide, respectively, in a suitable solvent like dimethylformamide (DMF) with a base such as potassium carbonate.

Alternatively, acid-catalyzed esterification, often referred to as Fischer esterification, can be employed. This typically involves refluxing the carboxylic acid in an excess of the corresponding alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid like sulfuric acid or hydrogen chloride. However, care must be taken to avoid cleavage of the acid-labile Boc protecting group under harsh acidic conditions. A milder approach involves the use of thionyl chloride (SOCl₂) in the desired alcohol at low temperatures, which converts the carboxylic acid to a more reactive acyl chloride intermediate in situ, followed by reaction with the alcohol. mdpi.com

For more complex or sensitive alcohols, coupling reagents commonly used in peptide synthesis are highly effective. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an active ester intermediate that readily reacts with the alcohol. researchgate.net

A summary of common esterification methods is presented in Table 1.

| Method | Reagents | Typical Conditions | Notes |

| Alkylation | Alkyl halide (e.g., CH₃I, EtBr), Base (e.g., K₂CO₃) | DMF, Room temperature to mild heating | Suitable for simple alkyl esters. |

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Risk of Boc deprotection. |

| SOCl₂ Method | SOCl₂, Alcohol | Low temperature to room temperature | In situ formation of acyl chloride. |

| Carbodiimide Coupling | DCC or EDC, DMAP, Alcohol | Anhydrous solvent (e.g., DCM), 0°C to room temperature | Mild conditions, suitable for a wide range of alcohols. |

The formation of an amide bond from the carboxyl group of this compound is a cornerstone of its application in peptide synthesis. Due to the steric hindrance around the α-carbon, standard coupling conditions may sometimes result in low yields or require extended reaction times. rsc.org

A variety of coupling reagents have been developed to facilitate this transformation efficiently and with minimal racemization. iris-biotech.de These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/guanidinium salts (e.g., HBTU, HATU). rsc.org The choice of reagent and additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be crucial for optimizing the reaction yield and suppressing side reactions.

A typical procedure involves dissolving the this compound, the desired amine, and the coupling reagent in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to neutralize the resulting acidic byproducts.

For particularly challenging couplings involving sterically hindered amines or acids, the in situ formation of an acyl fluoride (B91410) has proven to be an effective strategy. Reagents like cyanuric fluoride or XtalFluor-E can convert the carboxylic acid to the corresponding acyl fluoride, which is highly reactive towards amines. rsc.org

Table 2 provides an overview of common reagents used for amide bond formation.

| Coupling Reagent | Activating Additive | Base | Typical Solvent |

| EDC/DCC | HOBt, HOAt | DIPEA | DCM, DMF |

| HBTU/HATU | - | DIPEA | DMF |

| PyBOP | - | DIPEA | DCM, DMF |

Modifications at the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

The removal of the Boc group from this compound or its derivatives is most commonly achieved by treatment with a strong acid. acsgcipr.org The choice of acid and solvent can be tailored to the sensitivity of other functional groups present in the molecule.

A standard and highly effective method is the use of trifluoroacetic acid (TFA), typically as a 20-50% solution in an inert solvent like dichloromethane (DCM). commonorganicchemistry.comreddit.com The reaction is usually rapid, often completing within 30 minutes to a few hours at room temperature. The resulting amine is obtained as its trifluoroacetate (B77799) salt.

Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent, such as 4 M HCl in 1,4-dioxane (B91453) or methanol, is also widely used. researchgate.net This method yields the hydrochloride salt of the amine, which in some cases may be more crystalline and easier to handle than the corresponding trifluoroacetate salt. reddit.com Care must be taken when using these acidic conditions if other acid-sensitive functional groups, such as tert-butyl esters, are present in the molecule. However, the Boc group is generally more labile to acid than many other protecting groups, allowing for selective deprotection. acsgcipr.org

| Reagent | Solvent | Typical Conditions | Product Salt |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA, Room temperature, 0.5-2 h | Trifluoroacetate |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol | 4 M HCl, Room temperature, 0.5-3 h | Hydrochloride |

Once the Boc group is removed, the resulting free amine of (R)-2-amino-2-phenylpropanoic acid (or its ester/amide derivative) is available for a wide array of functionalization reactions.

The primary amine can undergo acylation with various acylating agents, such as acid chlorides or anhydrides, to introduce different N-acyl groups. It can also be reacted with another N-protected amino acid to extend a peptide chain.

Furthermore, the amine can participate in reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form secondary amines. It can also be used in the synthesis of heterocyclic compounds. For example, the deprotected amine can serve as a nucleophile in reactions to form nitrogen-containing rings.

A notable application is in the synthesis of non-natural amino acids and peptide mimics. For instance, the deprotected amine can be derivatized to incorporate functionalities that can participate in bioorthogonal reactions, such as "click chemistry." An example is the reaction with an azide-containing reagent to form a triazole, which can be used to label or conjugate the resulting molecule. frontiersin.org

Transformations Involving the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various substituents onto the aromatic core. wikipedia.org The existing α-(Boc-amino)propanoic acid substituent is an ortho-, para-directing group, although it is deactivating due to the electron-withdrawing nature of the carboxyl and Boc-protected amino functionalities.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring, primarily at the para position.

Halogenation: Reaction with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the corresponding halogenated derivative, again favoring the para position.

Sulfonation: Fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the ring. libretexts.org

These transformations provide access to a range of substituted phenylpropanoic acid derivatives, which can be valuable intermediates for further synthesis.

In addition to classical electrophilic aromatic substitution, modern cross-coupling reactions offer powerful methods for functionalizing the phenyl ring. For this, the phenyl ring would typically first be halogenated (e.g., brominated or iodinated). The resulting aryl halide can then participate in various palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond. nih.gov

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the synthesis of complex molecules with diverse substitution patterns on the aromatic ring.

Electrophilic Aromatic Substitution

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. sigmaaldrich.comyoutube.com The substituent already present on the ring, the (R)-2-(Boc-amino)propanoic acid moiety, governs the regioselectivity of these reactions.

The N-Boc-amino group, akin to an amino or alkylamino group, is considered an activating group and an ortho, para-director. scispace.comyoutube.com This directing effect is attributed to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the attack by an electrophile. youtube.com This stabilization is most effective when the electrophile adds to the ortho or para positions. Consequently, electrophilic substitution reactions on this compound are predicted to yield predominantly a mixture of ortho- and para-substituted products.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. numberanalytics.com For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group, while halogenation with Br₂ and a Lewis acid catalyst like FeBr₃ would introduce a bromine atom onto the ring, primarily at the para and ortho positions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Products | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (R)-2-(Boc-amino)-2-(4-nitrophenyl)propanoic acid and (R)-2-(Boc-amino)-2-(2-nitrophenyl)propanoic acid | numberanalytics.com |

| Bromination | Br₂, FeBr₃ | (R)-2-(Boc-amino)-2-(4-bromophenyl)propanoic acid and (R)-2-(Boc-amino)-2-(2-bromophenyl)propanoic acid | numberanalytics.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (R)-2-(Boc-amino)-2-(4-acylphenyl)propanoic acid and (R)-2-(Boc-amino)-2-(2-acylphenyl)propanoic acid | sigmaaldrich.comwikipedia.org |

Modifications of Phenyl Ring Substituents

Once a functional group is introduced onto the phenyl ring via electrophilic aromatic substitution, it can be further transformed to create a diverse range of derivatives. nih.gov A prime example is the chemical reduction of a nitro group, which is one of the most significant transformations of aromatic substituents. masterorganicchemistry.com

If (R)-2-(Boc-amino)-2-(4-nitrophenyl)propanoic acid is synthesized through nitration, the nitro group can be readily reduced to a primary amine (-NH₂). This transformation dramatically alters the electronic properties of the phenyl ring, converting a strongly deactivating, meta-directing nitro group into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com This opens up possibilities for further selective functionalization of the aromatic ring.

The reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or by using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl. masterorganicchemistry.comyoutube.com

Table 2: Example of Phenyl Ring Substituent Modification

| Starting Material | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| (R)-2-(Boc-amino)-2-(4-nitrophenyl)propanoic acid | Nitro Group Reduction | H₂, Pd/C or Fe, HCl | (R)-2-(Boc-amino)-2-(4-aminophenyl)propanoic acid | masterorganicchemistry.com |

Stereochemical Stability and Epimerization Studies

The chiral center at the α-carbon is a critical feature of this compound. Maintaining its stereochemical integrity during chemical transformations is paramount, as loss of stereopurity can have significant consequences for the biological activity of downstream products.

Factors Influencing Stereochemical Integrity

Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can occur at the α-carbon of amino acids during synthesis and derivatization. Phenylglycine and its derivatives are known to be more susceptible to racemization compared to many other α-amino acids. rsc.org This increased susceptibility is due to the phenyl ring's ability to stabilize the carbanion intermediate that forms upon the abstraction of the α-proton. The negative charge can be delocalized into the aromatic π-system, which lowers the energy barrier for racemization. rsc.org

Several factors can influence the stereochemical stability of the α-carbon:

Base: The presence and strength of a base are critical. Strong bases can more readily abstract the acidic α-proton, initiating the racemization process.

Temperature: Higher reaction temperatures provide more energy to overcome the activation barrier for proton abstraction and can significantly increase the rate of racemization.

Solvent: The polarity and nature of the solvent can influence the stability of the intermediates involved in the epimerization pathway.

Activation Method: In reactions involving the carboxyl group, such as peptide coupling, the method of activation is crucial. The formation of certain activated intermediates, like oxazolones, is a well-known pathway for racemization.

Table 3: Factors Promoting Epimerization

| Factor | Influence on Stereochemical Integrity | Reference |

|---|---|---|

| Strong Base | Increases the rate of α-proton abstraction, leading to racemization. | rsc.org |

| Elevated Temperature | Provides energy to overcome the activation barrier for epimerization. | nsf.gov |

| Phenyl Group | Stabilizes the carbanion intermediate through resonance, increasing susceptibility to racemization. | rsc.org |

| Carboxyl Group Activation | Can lead to the formation of racemization-prone intermediates like oxazolones. | rsc.org |

Racemization Prevention Strategies during Derivatization

Given the propensity of phenylglycine derivatives to racemize, several strategies have been developed to mitigate this risk during chemical transformations. The primary goal of these strategies is to minimize the formation of the planar enolate intermediate or to control its reprotonation.

Key strategies include:

Use of Additives: In peptide coupling reactions, additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives are commonly used. These additives react with the activated carboxyl group to form active esters that are less prone to racemization than other intermediates.

Milder Reaction Conditions: Employing weaker bases and lower reaction temperatures can significantly reduce the rate of α-proton abstraction and subsequent epimerization.

Choice of Coupling Reagents: The selection of the coupling reagent is critical. Certain reagents are known to suppress racemization more effectively than others.

Procedural Modifications: Research has shown that even minor changes in reaction protocols can have a large impact on preserving enantiomeric excess. For example, in the Pd-mediated ortho-alkoxylation of phenylglycines, a significant improvement in the preservation of chirality was achieved by introducing an additional purification step for the palladium-complexed intermediate, resulting in enantiomeric excess values of up to 96%. mdpi.com

Table 4: Strategies for Preventing Racemization

| Strategy | Mechanism/Principle | Example | Reference |

|---|---|---|---|

| Use of Coupling Additives | Forms active esters that are less prone to oxazolone (B7731731) formation and racemization. | Addition of 1-hydroxybenzotriazole (HOBt) during peptide synthesis. | rsc.org |

| Milder Bases | Reduces the rate of α-proton abstraction. | Using N,N-diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA). | rsc.org |

| Low Temperature | Reduces the overall reaction rate, including the rate of epimerization. | Performing reactions at 0 °C or below. | nsf.gov |

| Optimized Procedures | Minimizes exposure to conditions that promote racemization. | Purification of intermediates in Pd-mediated functionalization to improve enantiomeric excess. | mdpi.com |

Applications As a Chiral Building Block in Asymmetric Synthesis

Role in Peptide Synthesis

The incorporation of non-natural amino acids into peptide chains is a well-established strategy to enhance their therapeutic potential by improving properties such as stability against enzymatic degradation, receptor selectivity, and bioavailability. (R)-2-(Boc-amino)-2-phenylpropanoic acid is particularly effective in this regard due to the steric hindrance provided by the α-methyl group, which restricts the conformational flexibility of the peptide backbone.

Incorporation into Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties. The introduction of (R)-α-methylphenylalanine residues, derived from this compound, into peptide sequences is a key strategy in the design of potent and stable peptidomimetics. The α-methyl group shields the adjacent peptide bond from proteolytic enzymes, thereby increasing the in vivo half-life of the resulting peptidomimetic. kennesaw.edu

Furthermore, the steric bulk of the α-methyl group influences the local conformation of the peptide, which can lead to enhanced binding affinity and selectivity for specific biological targets. nih.gov For instance, the replacement of a natural amino acid with its α-methylated counterpart can lock the peptide into a bioactive conformation, a crucial factor for potent receptor agonists or antagonists.

Synthesis of Conformationally Restricted Peptides

The conformational flexibility of natural peptides is often a hurdle in drug design, as it can lead to non-specific binding and reduced potency. The incorporation of this compound is a powerful method to induce specific secondary structures, such as helices or turns, in synthetic peptides. The steric hindrance imposed by the α-methyl group restricts the possible values of the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, thereby promoting a more defined and predictable three-dimensional structure. nih.gov

Computational and experimental studies have demonstrated that peptides containing α,α-disubstituted amino acids, such as α-methylphenylalanine, exhibit a higher propensity to adopt helical conformations. researchgate.net This is attributed to the steric interactions between the α-methyl group and the peptide backbone, which favor the dihedral angles characteristic of helical structures. This ability to enforce a specific conformation is highly valuable in the rational design of peptide-based therapeutics. nih.gov

Use in the Synthesis of Chiral Intermediates

Beyond its applications in peptide chemistry, this compound is a versatile starting material for the synthesis of a variety of enantiomerically pure chiral intermediates that are essential in asymmetric catalysis and the synthesis of complex natural products and pharmaceuticals.

Chiral Ligand Synthesis

Chiral ligands are fundamental components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. This compound can be transformed into various chiral ligands, such as phosphines and oxazolines, which can then be used to create chiral metal complexes for a wide range of asymmetric reactions. nih.govnih.gov

The synthesis of these ligands often involves the conversion of the carboxylic acid functionality into other functional groups while retaining the stereochemical integrity of the chiral center. The resulting ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the catalytic reaction, leading to high enantioselectivities.

Table 1: Examples of Chiral Ligands Derived from Amino Acids

| Ligand Type | Amino Acid Precursor | Application in Asymmetric Catalysis |

| Chiral Phosphines | Various Amino Acids | Hydrogenation, Hydrosilylation, Cross-coupling |

| Chiral Oxazolines | Various Amino Acids | Allylic Alkylation, Diels-Alder Reactions |

| Chiral Diamines | Various Amino Acids | Transfer Hydrogenation, Epoxidation |

This table provides a general overview of chiral ligands derived from amino acids and their applications. Specific ligands derived directly from this compound are a subject of ongoing research.

Precursor for Optically Active Alcohols and Amines

The reduction of the carboxylic acid group in this compound provides a straightforward route to the corresponding chiral amino alcohol, (R)-2-(Boc-amino)-2-phenyl-1-propanol. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3), with retention of the stereochemistry at the chiral center. core.ac.ukresearchgate.net

These chiral amino alcohols are valuable intermediates in their own right and can be further elaborated into a range of other chiral molecules. For example, they can be used in the synthesis of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. nih.gov

Similarly, further chemical manipulations can convert the amino alcohol into optically active amines, which are also important building blocks in medicinal chemistry and materials science.

Table 2: Reduction of N-Protected Amino Acids to Amino Alcohols

| N-Protecting Group | Amino Acid | Reducing Agent | Product | Reference |

| Boc | L-Alanine | NaBH4/Ethyl Chloroformate | (S)-2-(Boc-amino)-1-propanol | core.ac.uk |

| Z | L-Alanine | Dibal-H | (S)-2-(Z-amino)-1-propanol | core.ac.uk |

| Boc | (R)-Phenylalanine | LiAlH4 | (R)-2-(Boc-amino)-3-phenyl-1-propanol | researchgate.net |

This table illustrates common methods for the reduction of N-protected amino acids to their corresponding amino alcohols.

Asymmetric Induction in Subsequent Reactions

The chiral center of this compound can be utilized to induce stereoselectivity in subsequent chemical transformations. When used as a chiral auxiliary, the stereocenter of the molecule directs the approach of reagents to a prochiral center in the substrate, leading to the preferential formation of one diastereomer over the other. nih.gov

This principle of asymmetric induction is a cornerstone of modern organic synthesis. By temporarily attaching the chiral moiety derived from this compound to a molecule, chemists can control the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. After the desired stereocenter has been created, the chiral auxiliary can be cleaved and potentially recycled.

Specifically, there is a lack of concrete, published examples for:

The use of this compound as a chiral building block in the synthesis of specific drugs or natural products.

The development of chiral catalysts where the scaffold is explicitly based on this compound.

The design and application of specific ligands derived from this compound for asymmetric transformations.

Therefore, it is not possible to generate the requested article while adhering to the strict content and sourcing requirements.

Analytical and Spectroscopic Characterization for Academic Research

Determination of Enantiomeric Purity

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is critical in stereoselective synthesis and pharmaceutical research. For (R)-2-(Boc-amino)-2-phenylpropanoic acid, a variety of analytical techniques are employed to accurately quantify the proportion of the (R)-enantiomer relative to its (S)-counterpart. These methods rely on creating a chiral environment that allows for the differentiation of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a predominant technique for the enantioseparation of N-protected amino acids due to its accuracy, reproducibility, and broad applicability. yakhak.org The method utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. bgb-analytik.com

For N-Boc protected amino acids like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. yakhak.orgsigmaaldrich.com Polysaccharide phases, such as those derived from amylose or cellulose phenylcarbamates, provide high chiral recognition capabilities. yakhak.org Macrocyclic glycopeptide CSPs, like those based on teicoplanin or ristocetin A, are also highly suitable, especially in reversed-phase or polar organic modes. sigmaaldrich.com Research has shown that for t-Boc amino acids, CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A) columns are excellent choices, with reversed-phase mode being the most viable option. sigmaaldrich.com The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier such as an alcohol, is crucial for optimizing separation. iapc-obp.com

Table 1: Example HPLC Conditions for Chiral Separation of N-Boc Amino Acids

| Chiral Stationary Phase (CSP) | Mobile Phase System | Mode | Typical Analytes |

| CHIROBIOTIC T (Teicoplanin) | Methanol (B129727) / Acetonitrile / Water with buffer (e.g., TEAA, pH 4.1) | Reversed-Phase | N-Boc Amino Acids sigmaaldrich.comsigmaaldrich.com |

| CHIROBIOTIC R (Ristocetin A) | Methanol / Water or Acetonitrile / Water with buffer | Reversed-Phase | N-Boc Amino Acids, Acidic Racemates sigmaaldrich.comsigmaaldrich.com |

| Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane / Isopropanol / Trifluoroacetic Acid | Normal-Phase | N-Protected Amino Acid Esters yakhak.org |

| Crown Ether-based (e.g., Crownpak CR(+)) | Perchloric acid solution / Methanol | Reversed-Phase | Underivatized Amino Acids (for comparison) ankara.edu.tr |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful chromatographic technique for enantiomeric separation, noted for its high resolution and sensitivity. sigmaaldrich.com However, due to the low volatility and high polarity of amino acids, derivatization is a mandatory prerequisite for GC analysis. sigmaaldrich.comuni-muenchen.de For this compound, the carboxylic acid group must be derivatized, typically through esterification (e.g., methylation or conversion to an isopropyl ester), to increase its volatility. The tert-butyloxycarbonyl (Boc) group already serves to protect the amino function. sigmaaldrich.com

Following derivatization, the resulting volatile compound is separated on a capillary column coated with a chiral stationary phase. A commonly used CSP for amino acid derivatives is Chirasil-Val, which is based on L-valine-tert-butylamide linked to a polysiloxane backbone. uni-muenchen.denih.gov The separation mechanism involves the formation of transient diastereomeric hydrogen-bonded complexes between the analyte and the CSP. iapc-obp.com

Table 2: Typical Derivatization and GC Protocol for Chiral Amino Acid Analysis

| Step | Procedure | Reagents | Purpose |

| 1. Esterification | Heat sample in acidic alcohol solution. | 3 N Methanolic HCl or Isopropanol/Acetyl Chloride | Converts the non-volatile carboxylic acid to a volatile methyl or isopropyl ester. sigmaaldrich.comuni-muenchen.de |

| 2. GC Analysis | Inject the derivatized sample onto the GC system. | - | Separation of enantiomers on the chiral column. |

| GC Conditions | |||

| Column | Chirasil-L-Val Capillary Column (e.g., 25 m x 0.25 mm) nih.govnih.gov | Provides a chiral environment for separation. | |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying the analyte through the column. | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and quantification of the separated enantiomers. |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and non-separative method for determining enantiomeric purity. The use of a Chiral Solvating Agent (CSA) is an in situ technique where an enantiomerically pure CSA is added directly to the NMR tube containing the analyte. nih.govsemanticscholar.org The CSA interacts non-covalently with the enantiomers of the analyte to form rapidly equilibrating, short-lived diastereomeric complexes. semmelweis.huresearchgate.net

These diastereomeric complexes exist in different chemical environments, which can lead to separate, distinguishable signals in the NMR spectrum (typically ¹H NMR) for each enantiomer. semmelweis.hu The difference in the chemical shift (Δδ) between corresponding signals of the two diastereomeric complexes allows for the quantification of each enantiomer by integrating the respective peak areas. researchgate.net For carboxylic acids, CSAs containing amino or hydroxyl groups, such as those derived from BINOL or other amino alcohols, can form effective hydrogen-bonding interactions, leading to significant chemical shift non-equivalence. nih.gov

Table 3: Application of CSAs in NMR for Enantiomeric Discrimination

| Chiral Solvating Agent (CSA) | Analyte Type | Interaction Mechanism | Observable Effect in ¹H NMR Spectrum |

| BINOL-based Amino Alcohols | Carboxylic Acids | Hydrogen bonding, π-π stacking | Splitting of signals for protons near the chiral center (e.g., α-H), with ΔΔδ values up to 0.641 ppm reported. nih.gov |

| α-(Nonafluoro-tert-butoxy)carboxylic acids | Amines | Acid-base interaction, formation of diastereomeric ion pairs | Chemical shift differences (Δδ) for protons on the analyte, typically in the range of 0.004–0.086 ppm. semmelweis.huresearchgate.net |

| Macrocyclic Compounds (e.g., Cyclodextrins) | Aromatic compounds | Host-guest inclusion complexation | Differential chemical shifts for protons of the analyte that are included within the CSA cavity. semmelweis.hu |

Derivatization to Diastereomers for NMR Analysis

This indirect NMR method involves the covalent reaction of the enantiomeric analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers. nih.govbath.ac.uk Unlike the transient complexes formed with CSAs, these diastereomers are stable compounds that can be isolated, although they are typically analyzed directly in the reaction mixture. researchgate.net

Because diastereomers have different physical and chemical properties, they exhibit distinct NMR spectra. nih.gov This results in separate signals for the corresponding protons in each diastereomer, allowing for straightforward quantification by integration. This method can often produce larger and more easily resolved signal separations compared to using CSAs. A common approach for amines involves condensation with an aldehyde and a chiral alcohol, such as 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (BINOL), to form diastereoisomeric iminoboronate esters. nih.govbath.ac.uk For a carboxylic acid like the target compound, a chiral amine or alcohol would be used as the CDA.

Table 4: Example of Derivatization for NMR Analysis

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Diastereomers | Analytical Advantage |

| (R)-1-Phenylethylamine | Carboxylic Acid | Diastereomeric Amides | Formation of stable diastereomers with distinct signals in ¹H and ¹³C NMR spectra. |

| Enantiopure 1,1'-bi-2-naphthol (with coupling agent) | Carboxylic Acid | Diastereomeric Esters | Well-resolved signals in the NMR spectrum allow for accurate integration and ee determination. nih.gov |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amine | Diastereomeric Thioureas | Used for HPLC but principle applies; creates distinct species for analysis. nih.gov |

Capillary Electrophoresis for Chiral Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent consumption. chromatographyonline.com For chiral separations, a chiral selector is added to the background electrolyte (running buffer). researchgate.net The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which alters their electrophoretic mobility, leading to different migration times and thus, separation. chromatographyonline.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for a wide range of compounds, including amino acids. researchgate.netnih.gov The hydrophobic inner cavity and hydrophilic outer surface of CDs allow for inclusion complex formation with the phenyl group of the analyte, while interactions with the functional groups at the rim of the CD contribute to chiral recognition. Other selectors like macrocyclic antibiotics and chiral surfactants can also be employed. nih.gov

Table 5: Representative CE Conditions for Chiral Amino Acid Separation

| Chiral Selector | Background Electrolyte (BGE) | Applied Voltage | Detection |

| α-Cyclodextrin (αCD) | Phosphate or borate buffer at a specific pH | 15-25 kV | UV-Vis (e.g., 200 nm) chromatographyonline.comnih.gov |

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Low pH buffer (e.g., phosphate buffer, pH 2.5) | 20-30 kV | UV-Vis |

| 1-S-Octyl-β-D-thioglucopyranoside (OTG) with SDS and CD | Borate buffer | 15 kV | UV-Vis |

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are non-destructive and provide information about the absolute configuration and conformational properties of a chiral molecule.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. An ORD spectrum shows a plain curve far from an absorption band and exhibits anomalous behavior, known as a Cotton effect (a peak and a trough), in the region of a chromophore's absorption band. The sign of the Cotton effect can be related to the stereochemistry of the molecule.

Circular Dichroism (CD): CD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the chromophores in the molecule. For this compound, the phenyl ring and the carboxyl group are the primary chromophores. The sign and intensity of the CD bands (Cotton effects) are characteristic of the (R)-enantiomer and can be used to confirm its absolute configuration and determine its enantiomeric purity by comparing the measured signal intensity to that of an enantiopure standard.

While highly specific for chiral molecules, these methods are less commonly used for routine quantification of enantiomeric purity compared to chromatographic or NMR techniques, but are invaluable for structural elucidation and confirmation of stereochemistry.

Table 6: Summary of Chiroptical Methods

| Method | Principle | Information Obtained | Application to this compound |

| Optical Rotatory Dispersion (ORD) | Measures optical rotation vs. wavelength. | Absolute configuration, conformational analysis. | The sign of the Cotton effect associated with the phenyl or carboxyl chromophore would be characteristic of the (R)-configuration. |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light vs. wavelength. | Absolute configuration, secondary structure, enantiomeric purity. | A specific CD spectrum with positive and/or negative Cotton effects at characteristic wavelengths would confirm the identity and purity of the (R)-enantiomer. |

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of this compound. These techniques provide detailed information on the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.

Advanced NMR Spectroscopy (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. While 1D ¹H and ¹³C NMR provide primary information, 2D NMR techniques are essential for unambiguous assignment of all signals and confirmation of the molecular framework.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.

COSY reveals proton-proton couplings within the same spin system. For this molecule, it would primarily show correlations within the phenyl group protons.

HSQC correlates protons directly to the carbons they are attached to, allowing for definitive carbon assignments.

HMBC shows correlations between protons and carbons over two to three bonds, which is critical for connecting the distinct structural fragments: the Boc group, the phenyl ring, and the propanoic acid backbone. For instance, HMBC would show correlations from the methyl protons (C3) to the quaternary α-carbon (C2) and the carboxyl carbon (C1), and from the NH proton to the Boc carbonyl carbon and the α-carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms, which is invaluable for confirming stereochemistry and conformational preferences. nih.gov NOESY correlations are observed between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. nih.gov For this compound, NOESY can reveal correlations between the protons of the tert-butyl group and the aromatic protons of the phenyl ring, as well as between the methyl group protons and the phenyl ring, confirming their relative orientation around the chiral center.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data Note: The following data represents typical, expected chemical shifts in CDCl₃. Actual values can vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C1 (-COOH) | ~9.0-12.0 (br s, 1H) | ~175-178 | H3 (methyl protons) |

| C2 (Quaternary α-C) | - | ~60-65 | H3, NH, H-phenyl |

| C3 (-CH₃) | ~1.7-1.9 (s, 3H) | ~22-25 | C1, C2, C-ipso (phenyl) |

| Phenyl (C₆H₅) | ~7.2-7.5 (m, 5H) | ~127-140 | H3, NH |

| -NH | ~5.0-5.5 (br s, 1H) | - | C2, C=O (Boc), C-ipso (phenyl) |

| Boc (-C(CH₃)₃) | ~1.45 (s, 9H) | ~28.3 | C=O (Boc) |

| Boc (-C(CH₃)₃) | - | ~80.0 | H-Boc |

| Boc (-C=O) | - | ~155.0 | NH, H-Boc |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula, thus confirming the identity of the compound.

The molecular formula of this compound is C₁₄H₁₉NO₄. The expected exact mass can be calculated and compared with the experimental value from HRMS. Common adducts observed in the positive ion mode include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

The fragmentation pattern in tandem MS (MS/MS) provides further structural confirmation. Key fragmentation pathways for this molecule include the loss of the tert-butoxycarbonyl (Boc) group or parts of it.

Loss of isobutylene: A characteristic fragmentation involves the loss of 56 Da (C₄H₈), resulting in a protonated N-carboxy-amino acid fragment.

Loss of the Boc group: The complete loss of the Boc group (100 Da) yields the protonated parent amino acid.

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) or H₂O and CO (46 Da) can also be observed.

Table 2: Predicted HRMS Data and Major Fragments

| Ion/Fragment | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₄H₂₀NO₄⁺ | 266.1387 |

| [M+Na]⁺ | C₁₄H₁₉NNaO₄⁺ | 288.1206 |

| [M+H-C₄H₈]⁺ | C₁₀H₁₂NO₄⁺ | 210.0761 |

| [M+H-Boc]⁺ | C₉H₁₂NO₂⁺ | 166.0863 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A broad O-H stretching band from the carboxylic acid dimer, typically found in the 2500-3300 cm⁻¹ region.

An N-H stretching vibration from the carbamate group around 3300-3400 cm⁻¹.

C-H stretching bands from the aromatic and aliphatic groups just below and above 3000 cm⁻¹.

Two distinct C=O stretching bands: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the Boc protecting group (around 1680-1700 cm⁻¹).

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

An N-H bending vibration around 1510-1540 cm⁻¹.

Raman spectroscopy would complement this by providing strong signals for the symmetric vibrations of the non-polar phenyl ring.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch (dimer) | 2500-3300 (broad) |

| Carbamate (-NH-Boc) | N-H stretch | 3300-3400 |

| Aromatic/Aliphatic C-H | C-H stretch | 2850-3100 |

| Carboxylic Acid (-COOH) | C=O stretch | 1700-1725 |

| Carbamate (-NH-Boc) | C=O stretch | 1680-1700 |

| Phenyl Ring | C=C stretch | 1450-1600 |

| Carbamate (-NH-Boc) | N-H bend | 1510-1540 |

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods confirm the molecular structure and connectivity, single-crystal X-ray crystallography is the definitive technique for determining the absolute configuration of a chiral molecule. researchgate.netbibliotekanauki.pl This method provides an unambiguous three-dimensional map of the atomic positions in the solid state.

To perform this analysis, a high-quality single crystal of the compound must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. The analysis allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms.

Computational Studies and Mechanistic Insights

Molecular Modeling and Conformation Analysis

The three-dimensional structure of (R)-2-(Boc-amino)-2-phenylpropanoic acid is not static; the molecule can adopt a multitude of conformations due to the rotation around its single bonds. Understanding the preferred conformations and the energy differences between them is crucial for predicting the molecule's behavior in various chemical environments.

The conformational landscape of this compound is primarily dictated by the rotational barriers around the Cα-C(phenyl), Cα-C(carboxyl), and Cα-N(Boc) bonds. The bulky tert-butoxycarbonyl (Boc) group and the phenyl ring impose significant steric constraints, which in turn limit the number of low-energy conformations.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule as a function of its dihedral angles. These calculations help in identifying the local and global energy minima, which correspond to the most stable conformations. For analogous N-Boc protected amino acids, studies have shown that the amide bond of the Boc group can exist in either a cis or trans conformation, with the trans conformation being significantly more stable.

| Dihedral Angle | Description | Typical Range (degrees) |

| ω (C-N-Cα-C) | Amide bond of Boc group | 170-180 (trans) |

| φ (N-Cα-C-O) | Rotation around the N-Cα bond | -150 to -60 and 60 to 150 |

| ψ (Cα-C-O-H) | Rotation around the Cα-C bond | -60 to 60 and 150 to 180 |

| χ1 (N-Cα-Cβ-Cγ) | Rotation of the phenyl side chain | 60, 180, -60 |

This table presents typical dihedral angle ranges for the low-energy conformers of N-Boc protected amino acids, which are expected to be similar for this compound.

The stability of the different conformers of this compound is governed by a delicate balance of intramolecular interactions. These non-covalent interactions can be either stabilizing or destabilizing.

Stabilizing Interactions:

Intramolecular Hydrogen Bonds: A hydrogen bond can form between the N-H of the Boc-amino group and one of the oxygen atoms of the carboxyl group, or between the carboxyl O-H and the carbonyl oxygen of the Boc group. These interactions can significantly stabilize certain conformations.

van der Waals Interactions: Attractive van der Waals forces between the bulky tert-butyl group and the phenyl ring can contribute to the stability of folded conformations.

Destabilizing Interactions:

Steric Hindrance: Repulsive steric interactions between the bulky Boc group, the phenyl ring, and the carboxyl group are the primary sources of destabilization. These repulsions are minimized in the low-energy conformers.

Torsional Strain: Rotation around single bonds can lead to torsional strain, which is the energy penalty associated with eclipsing interactions between adjacent atoms or groups.

Computational tools such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to quantify the strength and nature of these intramolecular interactions.

Rational Design of Asymmetric Reactions

Computational chemistry plays a pivotal role in the rational design of asymmetric reactions by providing a detailed understanding of the reaction mechanisms and the factors that control stereoselectivity.

For reactions involving this compound, either as a reactant or as a chiral catalyst, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states. Computational modeling of these transition states allows for the prediction of which stereoisomer will be formed preferentially.

DFT calculations are commonly used to locate and characterize the transition state structures. The geometry of the transition state reveals the key interactions that lead to stereochemical induction. For instance, in an alkylation reaction of the enolate derived from this compound, the approach of the electrophile will be directed by the steric bulk of the Boc group and the phenyl ring, leading to the preferential formation of one diastereomer.

The difference in the Gibbs free energy (ΔΔG‡) between the diastereomeric transition states is directly related to the enantiomeric or diastereomeric excess of the product. By calculating these energy differences, computational models can predict the stereoselectivity of a reaction.

ΔΔG‡ = -RT ln(er) or -RT ln(dr)

where 'er' is the enantiomeric ratio and 'dr' is the diastereomeric ratio. A small difference in the activation energies can lead to a high degree of stereoselectivity. Computational predictions of stereoselectivity can guide the experimental design of new asymmetric syntheses, saving significant time and resources.

| Factor | Influence on Stereoselectivity |

| Steric Hindrance | Directs the approach of reactants to minimize steric clash. |

| Electronic Effects | Can influence the geometry and stability of the transition state. |

| Non-covalent Interactions | Hydrogen bonding, π-stacking, and other weak interactions can stabilize one transition state over another. |

| Solvent Effects | The polarity of the solvent can influence the relative energies of the transition states. |

This table summarizes the key factors that are computationally analyzed to predict the stereoselectivity of asymmetric reactions.

Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. Computational studies are instrumental in elucidating the mechanisms of chiral recognition involving this compound.

The interaction of this compound with a chiral selector, such as a cyclodextrin or a chiral stationary phase in chromatography, leads to the formation of diastereomeric complexes. The difference in the stability of these complexes is the basis for chiral recognition.

Molecular docking and molecular dynamics simulations are powerful techniques to model the formation of these diastereomeric complexes. These simulations can predict the preferred binding mode of each enantiomer and quantify the binding energies. The analysis of the simulated complexes reveals the specific non-covalent interactions that are responsible for the differential binding. These interactions often include:

Hydrogen Bonding: The N-H and C=O groups of the Boc-amino moiety and the carboxyl group can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl ring and the tert-butyl group can engage in hydrophobic interactions with nonpolar regions of the chiral selector.

π-π Stacking: The phenyl ring can participate in π-π stacking interactions with aromatic moieties in the selector molecule.

By understanding the key interactions that govern chiral recognition, it is possible to design more effective chiral selectors for the separation of enantiomers or to develop new chiral catalysts that operate on the principle of molecular recognition.

Host-Guest Interactions in Chiral Separations

The separation of enantiomers is a critical process in pharmaceutical and chemical industries. Chiral chromatography, a primary method for achieving this, relies on the differential interactions between the enantiomers and a chiral stationary phase (the host). The molecule this compound, as a guest, can form transient diastereomeric complexes with a chiral host. The stability of these complexes is governed by a combination of intermolecular forces, including hydrogen bonding, electrostatic interactions, π–π stacking, and steric hindrance acs.org.

Computational modeling can elucidate the specific nature of these host-guest interactions. By simulating the interaction between this compound and a chiral selector, researchers can predict which enantiomer will bind more strongly and thus have a longer retention time in a chromatographic column. For instance, the Boc (tert-butoxycarbonyl) group, being bulky, can introduce significant steric hindrance, influencing how the molecule fits into the chiral cavity of a host aip.org. The phenyl ring allows for potential π–π stacking interactions, while the carboxylic acid and the N-H group of the carbamate are prime sites for hydrogen bonding.

Molecular docking simulations, a common computational technique, can predict the preferred binding orientation and calculate the binding affinity of each enantiomer to a given chiral selector. A greater difference in binding energy between the (R)- and (S)-enantiomers corresponds to a better chiral separation acs.org.

Intermolecular Interactions Governing Stereoselectivity

The stereoselectivity observed in reactions involving this compound is dictated by the non-covalent interactions that stabilize the transition states. The Boc protecting group and the phenyl group play crucial roles in directing the approach of reagents. The bulky tert-butyl component of the Boc group can sterically block one face of the molecule, forcing an incoming reactant to approach from the less hindered side.